molecular formula C11H19FN2O B1476558 (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2097979-26-3

(3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1476558
CAS No.: 2097979-26-3
M. Wt: 214.28 g/mol
InChI Key: VSWYBUZKCQBWRK-UHFFFAOYSA-N
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Description

“(3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone” is a chemical compound with the molecular formula C11H19FN2O . It has an average mass of 214.280 Da and a monoisotopic mass of 214.148148 Da . This compound is also known as 3F-PM.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

The compound (3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, along with related derivatives, has been a subject of synthesis and structural analysis to understand its physicochemical properties. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including derivatives of the compound . They employed FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation. Additionally, density functional theory (DFT) was used to analyze the molecular structures, electrostatic potential, and frontier molecular orbitals, revealing some of the compound's physicochemical characteristics (Huang et al., 2021).

Biological Activity and Pharmacological Potential

Several studies have focused on the pharmacological potential of related compounds, highlighting their relevance in drug discovery. Vinaya et al. (2011) synthesized derivatives with the piperidine framework to explore their anticancer effects, particularly against leukemia cells. They found that specific derivatives exhibited antiproliferative activity, suggesting the potential therapeutic applications of these compounds (Vinaya et al., 2011). Additionally, the study on the synthesis of 3-(pyrrolidin-1-yl)piperidine, which shares structural similarities with the compound of interest, proposed novel methods that could enhance the production of such compounds for medicinal chemistry applications (Smaliy et al., 2011).

Crystallography and Molecular Dynamics

The crystallographic analysis and molecular dynamics studies provide insights into the stability and interaction mechanisms of these compounds. For example, Prasad et al. (2018) focused on a novel bioactive heterocycle, analyzing its antiproliferative activity and structural properties through X-ray diffraction and Hirshfeld surface analysis. This approach helps in understanding the intermolecular interactions and stability of such molecules in solid-state (Prasad et al., 2018).

Biochemical Analysis

Biochemical Properties

(3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluoromethyl group can influence the compound’s reactivity and binding affinity, potentially affecting enzyme inhibition or activation. This compound has been shown to interact with specific receptors, such as the human 5-HT1D receptor, where it acts as a selective ligand . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with the 5-HT1D receptor can lead to changes in intracellular signaling cascades, impacting neurotransmitter release and cellular responses . Additionally, the compound’s ability to cross cell membranes and reach intracellular targets allows it to exert its effects on different cellular compartments.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluoromethyl group enhances its binding affinity to certain receptors and enzymes, leading to either inhibition or activation of these targets. For example, its binding to the 5-HT1D receptor involves interactions with key amino acid residues within the receptor’s binding pocket, resulting in conformational changes that modulate receptor activity . These molecular interactions can also influence gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as receptor modulation and improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s fluoromethyl group can influence its metabolic stability and the formation of metabolites . Enzymes such as cytochrome P450 may play a role in its biotransformation, affecting metabolic flux and metabolite levels. These interactions can impact the compound’s overall pharmacokinetic profile and its efficacy in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-6-9-2-1-5-14(8-9)11(15)10-3-4-13-7-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWYBUZKCQBWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCNC2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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